N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14(2)20-16-12-24-27(17-8-4-5-9-18(17)29-3)21(16)22(26-25-20)31-13-19(28)23-11-15-7-6-10-30-15/h4-10,12,14H,11,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCWMOAELXGPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₃S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1203305-46-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation. Specifically, it targets pathways associated with cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammatory responses.
- Antiviral Properties : Recent studies indicate that derivatives of pyrazolo[3,4-d]pyridazine structures exhibit antiviral activity against various viral strains. The compound's structure allows it to interfere with viral replication processes.
Anticancer Activity
Several studies have evaluated the anticancer potential of the compound against various cancer cell lines:
These results indicate that the compound exhibits potent cytotoxic effects, particularly in breast and lung cancer cell lines.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines:
- Cytokine Inhibition : It significantly reduces levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory effects.
- Case Study : In a controlled study involving animal models, administration of the compound led to a marked decrease in swelling and pain in induced arthritis models, supporting its potential as an anti-inflammatory agent.
Study on Antiviral Efficacy
A recent investigation into the antiviral properties of similar compounds revealed that those containing the pyrazolo[3,4-d]pyridazine scaffold exhibited promising activity against viral infections such as HIV and hepatitis C. The study reported EC₅₀ values ranging from 130 µM to 263 µM for various derivatives, indicating a significant potential for further development .
Research on Mechanistic Insights
Research conducted by Wei et al. highlighted the mechanism by which pyrazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways. The study provided evidence that this compound could enhance apoptosis rates significantly compared to control groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H23N5O3S
- Molecular Weight : 437.5 g/mol
- CAS Number : 1203305-46-7
These properties indicate that the compound is a thioacetamide derivative featuring a furan moiety, which is known to enhance biological activity in various contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. Pyrazole compounds have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative | MCF7 | 0.39 ± 0.06 | |
| Pyrazole Derivative | A375 | 4.2 | |
| Novel Derivative | NCI-H460 | 0.03 |
These findings suggest that compounds with similar structures may exhibit significant cytotoxicity against cancer cells, making them candidates for further development as anticancer agents.
Antimicrobial Properties
The structural features of this compound may also confer antimicrobial properties. Research on related compounds indicates that modifications in the pyrazole ring can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli:
| Compound Type | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivative | S. aureus | 0.75 | |
| Pyrazole-Pyrimidine Hybrid | E. coli | 1.8–4.7 |
This suggests that the thioacetamide's configuration might similarly provide antimicrobial effects.
Anti-inflammatory Effects
Compounds containing pyrazole moieties are being investigated for their anti-inflammatory properties. The ability of these derivatives to inhibit key inflammatory pathways could position them as therapeutic agents in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Anticancer Studies : One study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines, demonstrating promising results for compounds structurally related to this compound .
- Antimicrobial Activity : Research has shown that specific modifications to the pyrazole structure can lead to enhanced antibacterial activity against resistant strains of bacteria .
- Inhibition Studies : Investigations into the inhibition of cyclin-dependent kinases (CDKs) by pyrazole derivatives indicate potential applications in cancer therapy, as these enzymes are crucial for cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide?
- Methodology :
- Step 1 : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH (as described for analogous acetamide syntheses) .
- Step 2 : Functionalization of the pyrazolo[3,4-d]pyridazine core via nucleophilic substitution at the 7-thiol position using a thioglycolic acid derivative .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >70% purity .
- Key Challenges : Avoiding dimerization during alkylation and ensuring regioselectivity in pyridazine functionalization.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Analytical Workflow :
- NMR : H and C NMR for confirming substituent positions (e.g., furan methyl, isopropyl, and methoxyphenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNOS) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the pyrazolo-pyridazine core (if crystalline) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Experimental Design :
- Variations : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or altering the methoxyphenyl group) .
- Biological Assays : Test anti-inflammatory or anti-exudative activity in rodent models (e.g., carrageenan-induced paw edema) and compare IC values .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) .
- Data Interpretation : Correlate electronic effects (e.g., methoxy group’s electron-donating nature) with activity trends.
Q. What contradictions exist in reported biological activities of structurally similar acetamides, and how can they be resolved?
- Case Study :
- Contradiction : Some pyrazolo-pyridazine derivatives show potent COX-2 inhibition, while others exhibit negligible activity despite similar substituents .
- Resolution :
- Experimental : Validate assay conditions (e.g., cell line specificity, solvent effects).
- Analytical : Re-examine compound purity via HPLC; trace impurities (e.g., unreacted thioglycolic acid) may skew results .
- Recommendation : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. whole-blood COX activity).
Q. How can process control strategies improve reproducibility in large-scale synthesis?
- Optimization Framework :
- Reaction Monitoring : In-line FTIR to track thiol-acetamide coupling efficiency .
- Quality Metrics : Define critical parameters (e.g., reaction temperature ±2°C, pH 7–8 for alkylation) .
Methodological Challenges and Solutions
Q. What are the limitations of current purification methods for this compound, and how can they be addressed?
- Limitations : Low solubility in polar solvents complicates recrystallization.
- Solutions :
- Alternative Solvents : Use DMSO/water mixtures for recrystallization.
- Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Q. How can computational tools aid in predicting metabolic stability or toxicity?
- Approach :
- ADMET Prediction : Use SwissADME or ProTox-II to assess cytochrome P450 interactions and hepatotoxicity risks .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the furan ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
